Jenner's Stain

Hematology Cytology Blood Smear Analysis

Jenner's Stain (CAS 62851-42-7), also known as eosin-methylene blue, is a prototypical Romanowsky-type polychromatic stain. It is a mixture of eosin Y and non-polychromed methylene blue dissolved in methanol.

Molecular Formula C21H9Br4KO5
Molecular Weight 700.0 g/mol
CAS No. 62851-42-7
Cat. No. B8821939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJenner's Stain
CAS62851-42-7
Molecular FormulaC21H9Br4KO5
Molecular Weight700.0 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+]
InChIInChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3;/q;+1/p-1
InChIKeyNXBZXYJXNIFCRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Jenner's Stain (CAS 62851-42-7): A Foundational Romanowsky-Type Hematology Dye


Jenner's Stain (CAS 62851-42-7), also known as eosin-methylene blue, is a prototypical Romanowsky-type polychromatic stain. It is a mixture of eosin Y and non-polychromed methylene blue dissolved in methanol [1]. Introduced by Louis Jenner in 1899, it is one of the earliest Romanowsky formulations, designed to differentiate cellular components in blood and bone marrow specimens by producing a characteristic 'Romanowsky effect' of distinct blue, purple, and pink hues . The German equivalent is known as May-Grünwald stain [1]. It is available as a certified powder or ready-to-use solution from scientific vendors for diagnostic and research applications .

Why Jenner's Stain Cannot Be Universally Substituted: Compositional Impacts on Performance


Romanowsky-type stains (including Jenner, Wright, Giemsa, and Leishman) are often mistakenly considered interchangeable, but their functional differentiation hinges on the precise oxidative state of the methylene blue component [1]. Jenner's stain uniquely uses non-polychromed methylene blue, meaning it lacks the complex mixture of azure derivatives (Azure A, B, C) created by the deliberate oxidative 'ripening' in stains like Wright [1]. This fundamental difference in dye chemistry directly influences nuclear coloration, resulting in a lighter, more greenish-blue hue compared to Wright's stain, and alters spectral absorbance profiles, which can be critical for automated hematology analyzers relying on spectral fingerprinting [1] . Substituting Jenner's with a polychromed stain can therefore lead to misinterpretation of cellular morphology or instrument misidentification.

Quantifiable Differentiation of Jenner's Stain: Head-to-Head Evidence vs. Key Comparators


Nuclear Staining Chromaticity: Jenner vs. Wright Stain Coloration

Unlike Wright's stain, which produces more intensely basophilic nuclei, Jenner's stain yields a distinct nuclear coloration. A direct comparison by a major chemical supplier notes that cell nuclei stained with Jenner's are 'lighter, more greenish blue' . This effect is directly attributed to the non-polychromed methylene blue in Jenner's formulation, contrasting with the azure-rich, polychromed methylene blue of Wright's stain [1].

Hematology Cytology Blood Smear Analysis

Spectral Absorbance Fingerprinting: A 3 nm Peak Shift for Automated Stain Identification

Spectrophotometric methods can identify and differentiate visually similar Romanowsky stains. US Patent 2020/0080934 reveals that May-Grünwald stain, the German equivalent of Jenner's, has a distinct reference wavelength peak of absorbance at 656 nm [1]. In contrast, a closely related formulation, Wright-Giemsa stain, exhibits its peak absorbance at 659 nm [1]. This consistent 3 nm difference provides a quantitative metric for automated stain verification and quality control.

Histology Automation Quality Control Spectral Analysis

C-Banding Application: Simultaneous Visualization of Wheat and Rye Genomes

A specific C-banding protocol uses 10% Jenner's stain to obtain chromosome bands simultaneously on both the rye and the wheat B genome and 4A chromosomes in wheat-rye hybrids . This is a differential application. Standard Giemsa C-banding protocols show preferential staining: Giemsa preferentially stains rye chromosomes, whereas Leishman or Wright stains preferentially stain wheat chromosomes [1]. Jenner's stain's ability to simultaneously band both genomes in a single step streamlines the identification of alien chromosome transfers.

Cytogenetics Plant Breeding C-Banding

Procurement-Driven Application Scenarios for Jenner's Stain


Hematology Laboratories Performing Detailed Nuclear Morphology Assessment

In clinical and research hematology, accurate visualization of nuclear detail is paramount for diagnosing disorders like myelodysplasia or leukemia. Standard operating procedures that find Wright's stain produces overly intense basophilic nuclear staining can specify Jenner's stain as the primary method. Its documented 'lighter, more greenish blue' nuclear stain allows clearer observation of nucleoli, chromatin patterns, and nuclear membrane irregularities as referenced in the product's chromaticity evidence . This application is directly substantiated by the comparison data showing a distinct hue difference from Wright's stain.

Automated Histology Platforms Requiring Spectral QC Verification

For core facilities and diagnostic labs using automated slide trainers and analyzers, the risk of cross-contamination or misloading of visually similar polychromatic stains is a significant quality concern. Selecting Jenner's stain (or its May-Grünwald equivalent) that has a verifiable absorbance peak at 656 nm provides a quantitative quality control parameter [1]. This spectral fingerprint, distinguishable from the 659 nm peak of Wright-Giemsa, can be integrated into instrument validation protocols to ensure the correct reagent is in use, thereby safeguarding batch-to-batch consistency and diagnostic integrity.

Plant Cytogenetics Labs Screening for Wheat-Rye Chromosome Translocations

Researchers in agricultural genetics frequently need to confirm the presence of rye chromatin in a wheat background. A standard Giemsa C-banding protocol will preferentially stain rye chromosomes, potentially requiring additional steps to confirm wheat chromosome identity [2]. By procuring Jenner's stain for this specific C-banding protocol at a 10% concentration, scientists can achieve simultaneous banding on both wheat and rye chromosomes in a single step, as supported by cross-study evidence . This simplifies the screening process, increasing throughput and reliability when identifying intergeneric translocations.

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